molecular formula C9H10ClNO3 B2806761 2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS No. 1037423-77-0

2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Cat. No.: B2806761
CAS No.: 1037423-77-0
M. Wt: 215.63
InChI Key: GVHKGEAFGVTYPN-UHFFFAOYSA-N
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Description

Contextualization within Substituted Glycine (B1666218) Chemistry

Glycine, the simplest amino acid, provides a versatile scaffold for chemical modification. acs.org Substituted glycines, which include N-substituted glycines and α-substituted glycines, are a broad class of compounds that have garnered considerable attention in chemical research. acs.org The introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn influence its biological activity and physical characteristics. acs.org

N-substituted glycines, for instance, are the building blocks of peptoids, which are peptide mimics with applications in drug discovery. acs.org α-substituted glycines, such as 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, are of interest for their potential to introduce conformational constraints and novel side-chain interactions in peptides and other bioactive molecules.

Significance of Aryl Glycine Derivatives in Organic Synthesis and Medicinal Chemistry

Aryl glycine derivatives, a subclass of α-substituted glycines, are crucial components in a variety of natural products and synthetic compounds with significant biological activity. rsc.orgrsc.org They are found in the structures of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin, which are critical for treating serious bacterial infections. rsc.org The phenylglycine motif is also present in a number of synthetic pharmaceuticals.

The synthesis of aryl glycine derivatives is an active area of research in organic chemistry. Various methods have been developed for their preparation, including the Strecker synthesis and transition metal-catalyzed cross-coupling reactions. The development of stereoselective methods to produce enantiomerically pure aryl glycines is of particular importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The presence of substituents on the aryl ring can have a profound impact on the properties of the molecule. For example, the electronic nature of the substituents can influence the acidity of the α-proton and the susceptibility of the compound to racemization. rsc.org In medicinal chemistry, aryl ring substituents are often used to modulate a compound's binding affinity for its biological target, as well as its pharmacokinetic properties.

Overview of Research Trajectories for this compound and Related Analogues

Given the limited direct research on this compound, its potential research trajectories can be inferred from studies on analogous compounds. Research into related substituted phenylglycines often focuses on their synthesis and their potential as building blocks for more complex molecules, particularly those with potential therapeutic applications.

For instance, various substituted phenylglycine derivatives have been investigated for their antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.gov The chloro and methoxy (B1213986) substituents present in this compound are common in medicinal chemistry. Chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Methoxy groups can participate in hydrogen bonding and can influence the metabolic stability of a compound.

Future research on this compound could involve the development of efficient synthetic routes to this compound and its enantiomers. Subsequent studies could then explore its incorporation into peptides or other molecular scaffolds to investigate its effects on their structure and biological activity. Furthermore, screening of this compound and its derivatives in various biological assays could uncover potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKGEAFGVTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro 4 Methoxyphenyl Dl Glycine and Analogues

Historical Context of Glycine (B1666218) Synthesis Relevant to Substituted Aryl Glycines

The journey to synthesize complex amino acids like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is built upon foundational methods developed for simpler structures. Early methods for glycine synthesis, such as the amination of chloroacetic acid, laid the groundwork for more complex transformations. reddit.comresearchgate.net While effective for the parent amino acid, these early approaches often lacked the versatility to introduce the diverse substitutions found on the aryl rings of compounds like the one in focus. The development of methods that could forge a bond between an aromatic ring and the α-carbon of glycine was a critical step forward. This evolution was driven by the need for non-canonical amino acids to be incorporated into peptides and other bioactive molecules. researchgate.net

Classical Approaches to Substituted Aryl Glycine Synthesis

Several classical chemical reactions have been adapted and optimized for the synthesis of substituted aryl glycines. These methods, while sometimes lacking in stereocontrol, remain valuable for producing racemic mixtures or for use in conjunction with subsequent resolution techniques.

Strecker Reaction Derivatives and Adaptations

The Strecker synthesis, a three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide, is a cornerstone of amino acid synthesis. frontiersin.org For the preparation of this compound, the corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde, would serve as the starting material. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the desired amino acid. acs.org

This method has been widely adapted for the synthesis of various α-arylglycines. nih.govfigshare.combath.ac.uk The classical Strecker conditions typically result in a racemic product. However, the robustness and simplicity of this reaction make it a frequently employed strategy. acs.org A patent for the preparation of 2-chlorophenylglycine derivatives outlines a process using 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide, followed by hydrolysis. google.com

Starting MaterialReagentsIntermediateProduct
2-Chloro-4-methoxybenzaldehydeNH₃, HCN (or salts thereof)α-Amino-2-chloro-4-methoxyphenylacetonitrileThis compound

Reductive Amination Strategies

Reductive amination offers another versatile route to substituted aryl glycines. wikipedia.org This method typically involves the reaction of an α-keto acid, such as 2-(2-chloro-4-methoxyphenyl)glyoxylic acid, with an ammonia source, followed by reduction of the resulting imine. researchgate.netnih.gov Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com

The direct reductive amination of α-keto acids is an efficient way to produce α-amino acids. researchgate.net This one-pot procedure is advantageous due to its operational simplicity. wikipedia.org The choice of reducing agent is critical, with reagents like sodium cyanoborohydride being particularly effective as they can selectively reduce the imine in the presence of the carbonyl group of the starting keto acid. masterorganicchemistry.com

Starting MaterialAmine SourceReducing AgentProduct
2-(2-Chloro-4-methoxyphenyl)glyoxylic acidNH₃ or NH₄⁺ saltNaBH₃CN, H₂/Pd, etc.This compound

Nucleophilic Substitution and Amination Routes

Routes involving nucleophilic substitution at the α-carbon are also prevalent. A common strategy involves the synthesis of an α-halo-arylacetate, such as methyl 2-bromo-2-(2-chloro-4-methoxyphenyl)acetate, followed by amination. The bromine atom serves as a good leaving group, which can be displaced by an amine source like ammonia or a protected amine equivalent. nih.govnih.gov

This approach allows for the late-stage introduction of the amino group. The starting α-halo-arylacetate can often be prepared from the corresponding aryl-acetic acid through α-bromination. The subsequent amination step can be carried out using various nitrogen nucleophiles. youtube.com

Stereoselective Synthesis of Enantiopure this compound Analogues

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of stereoselective methods for the synthesis of enantiopure aryl glycines is of paramount importance.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

In the context of aryl glycine synthesis, a chiral auxiliary can be attached to a glycine enolate equivalent. For instance, an oxazolidinone auxiliary, as pioneered by Evans, can be acylated with an arylacetic acid derivative. wikipedia.org Deprotonation of this adduct generates a chiral enolate, which can then be subjected to electrophilic amination. Alternatively, a chiral auxiliary can be employed in Strecker-type reactions to induce diastereoselectivity in the formation of the α-aminonitrile intermediate. acs.orgnih.govfigshare.com The use of a chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine, in a three-component Strecker reaction with an aryl aldehyde and sodium cyanide can lead to the formation of diastereomerically enriched α-aminonitriles. acs.orgnih.govfigshare.com Subsequent hydrolysis and removal of the auxiliary provide the enantiopure α-arylglycine. acs.org

Chiral Auxiliary TypeKey Reaction StepOutcome
OxazolidinoneElectrophilic amination of a chiral enolateEnantiomerically enriched α-amino acid derivative
Chiral Amine (in Strecker)Diastereoselective formation of α-aminonitrileEnantiomerically enriched α-amino acid after hydrolysis

Asymmetric Catalysis in Aryl Glycine Synthesis

The synthesis of enantiomerically pure α-aryl glycines is of significant interest due to their prevalence in bioactive molecules. Asymmetric catalysis offers a direct and efficient route to these chiral building blocks, circumventing the need for classical resolution of racemic mixtures. Various transition-metal-based and organocatalytic systems have been developed to catalyze the asymmetric synthesis of aryl glycine derivatives with high enantioselectivity. researchgate.netacs.org

Key strategies in this field often involve the asymmetric hydrogenation of prochiral precursors like α-imino esters. For instance, iridium-catalyzed asymmetric hydrogenation using chiral ferrocenylphosphine-phosphoramidite ligands has been shown to be effective for producing optically active α-aryl glycines. researchgate.net Similarly, nickel-catalyzed systems have afforded chiral α-aryl glycines in high yields and with excellent enantioselectivities (up to 98% ee). researchgate.net Another powerful approach is the asymmetric alkylation of glycine derivatives using chiral phase-transfer catalysts, often derived from cinchona alkaloids, which can achieve high yields and enantiomeric excesses (ee) ranging from 58-88%. austinpublishinggroup.comaustinpublishinggroup.com These methods provide a direct pathway to chiral non-canonical amino acids. austinpublishinggroup.com

The selection of the catalyst and reaction conditions is crucial for achieving high stereocontrol. The table below summarizes representative catalytic systems used in the asymmetric synthesis of aryl glycine precursors.

Catalyst SystemSubstrate TypeKey FeaturesReported Enantioselectivity (ee)
Iridium / Chiral Ferrocenylphosphine-Phosphoramidite Ligandsα-Imino EstersEffective for asymmetric hydrogenation. Substituents on the ligand can significantly impact enantioselectivity. researchgate.netHigh
Nickel / Chiral LigandsN-Aryl Imino EstersProvides an efficient route via asymmetric hydrogenation with high yields. researchgate.netUp to 98%
Palladium / Chiral LigandsChiral Nickel(II) GlycinateAchieves α-arylation, a direct method to form the aryl-glycine bond. researchgate.netGood to Excellent
Chiral Phase-Transfer Catalysts (e.g., Cinchona Alkaloid Derivatives)Glycine Imines (Schiff Bases)Enables asymmetric alkylation under basic conditions. austinpublishinggroup.com58-88%

Diastereoselective Synthesis Methods

Diastereoselective synthesis provides another robust avenue for controlling stereochemistry during the formation of aryl glycines. These methods typically involve the use of a chiral auxiliary attached to the substrate, which directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

A notable example is the cationic palladium(II)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. organic-chemistry.orgnih.gov In this method, the chiral N-tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the nucleophilic addition of the aryl group from the arylboronic acid. This reaction proceeds with high efficiency and excellent diastereoselectivity for a wide range of arylboronic acids, including those with electron-rich, electron-deficient, and sterically hindered substituents. organic-chemistry.org The resulting sulfinamide products can then be readily cleaved under acidic conditions to yield the desired optically active aryl glycine derivatives. This method is a convenient and efficient alternative to rhodium-catalyzed arylations. organic-chemistry.orgnih.gov

The effectiveness of this diastereoselective approach is highlighted in the following table, showcasing the addition of various arylboronic acids.

Arylboronic Acid SubstituentCatalystResulting Diastereomeric Excess (de)
4-MethoxycarbonylCationic Palladium(II) Complex96.0% organic-chemistry.org
4-FluoroCationic Palladium(II) Complex96.9% organic-chemistry.org
4-MethylCationic Palladium(II) Complex96.4% organic-chemistry.org
2-MethylCationic Palladium(II) Complex96.8% lookchem.com
3-MethoxyCationic Palladium(II) Complex96.2% organic-chemistry.org

Modern Innovations in Aryl Glycine Synthesis

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These innovations are particularly relevant to the production of high-value compounds like specialized amino acids for pharmaceutical applications.

Green Chemistry Principles in Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edunih.gov The application of its twelve principles to the synthesis of aryl glycines can lead to more sustainable and economical manufacturing routes. msu.edu

Key green chemistry considerations in this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. greenchemistry-toolkit.org

Use of Renewable Feedstocks : Exploring the use of biomass-derived materials as starting points for synthesis, moving away from petrochemical dependence. rsc.org While not yet standard for complex aryl glycines, research into producing basic amino acids from renewable sources is ongoing. rsc.orgrsc.org

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. yale.edunih.gov The asymmetric and diastereoselective methods discussed previously are prime examples of this principle in action.

Safer Solvents and Auxiliaries : Reducing the use of hazardous organic solvents by switching to greener alternatives (e.g., water, supercritical fluids) or developing solvent-free reaction conditions. nih.gov

Energy Efficiency : Developing processes that can be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu For example, some researchers have developed methods to convert waste carbon dioxide into amino acids using sunlight as the energy source. sustainabilitymatters.net.au

Recent breakthroughs include the electrochemical carboxylation of imines using CO2 as a C1 source in microreactors, offering a green alternative to traditional methods like the Strecker synthesis, which uses highly toxic cyanide. researchgate.net Another innovative approach involves the biocatalytic incorporation of CO2 into biomolecules to produce amino acids, a process that can be more efficient than natural photosynthesis. thechemicalengineer.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgdrreddys.com This approach offers numerous advantages over batch processing, particularly for scalability, safety, and efficiency. mdpi.comnih.gov

The benefits of applying flow chemistry to the synthesis of this compound and its analogues include:

Enhanced Safety : Flow reactors have a small internal volume, meaning that only a small quantity of material is reacting at any given time. This minimizes the risks associated with highly exothermic reactions or the handling of hazardous reagents and unstable intermediates. d-nb.info

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times compared to batch processes. beilstein-journals.org

Scalability and Automation : Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler than redesigning large-scale batch reactors. drreddys.com The process can be highly automated for consistent and reproducible manufacturing. mdpi.com

Multi-step Synthesis : Individual flow reactors can be linked together, allowing for multi-step synthetic sequences to be performed continuously without the need to isolate and purify intermediates at each stage. mdpi.compharmtech.com

The synthesis of complex APIs has been successfully demonstrated in continuous flow systems, showcasing the technology's potential for producing intricate molecules like aryl glycines efficiently and safely on an industrial scale. beilstein-journals.orgrsc.orgacs.org

ParameterBatch ProcessingFlow Chemistry (Continuous Processing)
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat control. d-nb.info
Heat Transfer Limited by the surface area of the vessel; can be inefficient for large volumes.Excellent heat transfer due to high surface-area-to-volume ratio. beilstein-journals.org
Mixing Can be inefficient, leading to local concentration and temperature gradients.Highly efficient and rapid mixing, leading to better reproducibility. beilstein-journals.org
Scalability Complex; often requires re-optimization of reaction conditions ("scale-up issues").Simpler; achieved by extending run time or using parallel reactors ("scaling out"). drreddys.com
Process Control Parameters can vary throughout the batch.Precise control over residence time, temperature, and stoichiometry. rsc.org

Chemical Transformations and Derivatization of 2 2 Chloro 4 Methoxyphenyl Dl Glycine

Functional Group Interconversions on the Glycine (B1666218) Moiety

The glycine portion of the molecule presents two key functional groups, the carboxylic acid and the primary amine, which are readily amenable to derivatization.

The carboxylic acid group of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine can be converted into a variety of derivatives, most notably esters and amides. Esterification is a common transformation, often achieved by reaction with an alcohol under acidic conditions or by using a coupling agent. For instance, the formation of a tert-butyl ester of the closely related 2-(4-methoxyphenyl)-DL-glycine suggests that similar esterification procedures would be applicable to the title compound. sigmaaldrich.com Another example of a potential derivative is the 4-methoxyphenyl (B3050149) ester, which has been synthesized as a hydrochloride salt of glycine itself. ontosight.ai

Amide formation can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are fundamental in peptide synthesis and can be used to link the this compound moiety to other amino acids or amine-containing molecules.

Table 1: Examples of Carboxylic Acid Derivatizations

Derivative Type Reagents and Conditions Product
Ester Alcohol (e.g., tert-butanol), Acid Catalyst This compound alkyl ester
Amide Amine, Coupling Agent (e.g., DCC, EDC) N-substituted-2-(2-Chloro-4-methoxyphenyl)-DL-glycinamide

The primary amine of the glycine unit is a nucleophilic center that can readily undergo functionalization through reactions such as acylation and sulfonylation.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the liberated acid. A relevant example is the synthesis of N-chloroacetyl derivatives of other arylglycines, which proceeds by reacting the amino acid with chloroacetyl chloride. researchgate.net This methodology can be applied to introduce a variety of acyl groups to the nitrogen atom of the title compound, leading to the formation of N-acyl-2-(2-Chloro-4-methoxyphenyl)-DL-glycine derivatives.

Sulfonylation: Similarly, the amine group can be functionalized with a sulfonyl group by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields the corresponding N-sulfonylated derivative, a class of compounds with diverse chemical properties.

Table 2: Amine Functionalization Reactions

Reaction Type Reagents and Conditions Product
Acylation Acid Chloride/Anhydride, Base N-Acyl-2-(2-Chloro-4-methoxyphenyl)-DL-glycine
Sulfonylation Sulfonyl Chloride, Base N-Sulfonyl-2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Reactions Involving the Aromatic Ring System

The 2-chloro-4-methoxyphenyl ring of the molecule is also a site for various chemical transformations, allowing for further structural elaboration.

The regioselectivity of electrophilic aromatic substitution (EAS) on the chloromethoxyphenyl ring is governed by the directing effects of the existing substituents: the chloro and methoxy (B1213986) groups. The methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. organicchemistrytutor.comwikipedia.org

In the case of this compound, the positions on the aromatic ring are numbered relative to the glycine-substituted carbon (C1). Therefore, the chloro group is at C2 and the methoxy group is at C4. The powerful ortho, para-directing effect of the methoxy group will direct incoming electrophiles to the positions ortho (C3 and C5) and para (C6) to it. The chloro group will also direct to its ortho (C1 and C3) and para (C6) positions. The combined effect of these two groups will likely favor substitution at the C5 position, which is ortho to the methoxy group and meta to the chloro group, due to the strong activating nature of the methoxy group. Steric hindrance from the glycine moiety at C1 and the chloro group at C2 might disfavor substitution at the C6 and C3 positions, respectively.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.eduyoutube.com The specific conditions for these reactions would need to be optimized to account for the electronic and steric environment of the substituted benzene (B151609) ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of Methoxy Group (at C4) Influence of Chloro Group (at C2) Overall Predicted Favorability
C3 Ortho (Activating) Ortho (Deactivating) Moderately Favorable
C5 Ortho (Activating) Meta (Deactivating) Highly Favorable
C6 Para (Activating) Para (Deactivating) Favorable (potential steric hindrance)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The 2-chloro-4-methoxyphenyl ring of the title compound lacks such strong EWGs; in fact, the methoxy group is electron-donating. Therefore, direct nucleophilic displacement of the chloride is expected to be challenging under standard SNA conditions. For this reaction to proceed, activation of the aromatic ring would likely be necessary, for instance, through the introduction of a strongly electron-withdrawing group via electrophilic aromatic substitution.

The chloro substituent on the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester. libretexts.orgmdpi.comharvard.edu This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position of the aromatic ring, significantly expanding the structural diversity of the derivatives.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgbeilstein-journals.orgrug.nlorganic-chemistry.org This reaction could be used to replace the chloro group with a primary or secondary amine, leading to the synthesis of N-aryl derivatives.

An advanced method for aromatic elaboration is the direct C-H arylation of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral palladium(II) complex. rsc.org This approach offers an alternative strategy for the enantioselective synthesis of arylglycine derivatives.

Table 4: Potential Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Product Type
Suzuki-Miyaura This compound + Organoboron reagent Palladium catalyst, Base 2-(2-Aryl/vinyl-4-methoxyphenyl)-DL-glycine
Buchwald-Hartwig This compound + Amine Palladium catalyst, Base 2-(2-Amino-4-methoxyphenyl)-DL-glycine derivative

Stereochemical Integrity During Derivatization Reactions

Information regarding the stereochemical integrity of this compound during derivatization reactions is not available in the reviewed scientific literature. There are no published studies that detail the outcomes of such reactions on the chiral center of this molecule. Research is needed to determine whether derivatization processes, such as N-acylation or esterification, proceed with retention, inversion, or racemization of the stereocenter.

Role As a Chemical Building Block and Pharmaceutical Intermediate in Research

Utility in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, including the carboxylic acid, the amino group, and the substituted aromatic ring, allows for a variety of chemical transformations. This makes it an important starting material or intermediate in multi-step organic syntheses. The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring can influence the reactivity and pharmacokinetic properties of the final compounds.

The amino acid moiety provides a handle for peptide coupling reactions, while the phenyl ring can be further functionalized. The chirality at the alpha-carbon also introduces the possibility of stereoselective synthesis, which is crucial for the development of enantiomerically pure drugs.

Application in Diversified Chemical Libraries for Screening

The structure of this compound makes it a suitable building block for the creation of diversified chemical libraries using combinatorial chemistry techniques. uomustansiriyah.edu.iqnih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity against various targets. nih.gov

Phenylglycine derivatives can be incorporated into library synthesis to introduce structural diversity. nih.gov The amino and carboxylic acid functionalities allow for its use in both solid-phase and solution-phase synthesis to generate libraries of peptides, peptidomimetics, and other small molecules. researchgate.netcrsubscription.com By systematically varying the substituents on the phenyl ring and modifying the amino and carboxyl groups, a wide range of compounds can be produced. These libraries can then be used in high-throughput screening campaigns to identify novel hits for drug discovery programs. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Clopidogrel
2-Chlorophenylglycine
2-Chlorophenylglycine methyl ester
Sarcosine (N-methylglycine)
SSR504734
Monoamine Oxidase (MAO)
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD)

Computational and Theoretical Studies on 2 2 Chloro 4 Methoxyphenyl Dl Glycine and Analogues

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. Molecules are not static; they exist as an ensemble of different spatial arrangements, or conformers, due to the rotation around single bonds. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time.

For glycine (B1666218) and its derivatives, MD simulations reveal a complex conformational landscape. nih.gov The flexibility of the glycine backbone, with its rotatable C-C and C-N bonds, allows it to adopt various conformations. nih.gov Studies on glycine in aqueous solutions show that it primarily exists in a zwitterionic form and establishes multiple hydrogen bonds with surrounding water molecules, forming a strong hydration layer. researchgate.net The concentration of the glycine derivative can affect this hydration structure and lead to the formation of molecular clusters. researchgate.netrsc.org

In substituted phenylglycine analogues, the orientation of the phenyl ring relative to the glycine backbone is a key conformational feature. MD simulations of (R)-N-(3,5-dinitrobenzoyl)phenylglycine have shown that the preferred orientations of the molecule can be significantly altered by the solvent environment. nih.gov For instance, increasing the concentration of an alcohol like 2-propanol in a hexane (B92381) solvent changes how the molecule orients itself at an interface. nih.gov These simulations highlight that the conformational preferences of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine are likely influenced by its environment, with specific dihedral angles being favored depending on solvent polarity and interactions. Glycine substitution itself can be a tool to improve protein thermostability by releasing steric strain caused by unfavorable dihedral angles in a protein structure. mdpi.com

Computational MethodKey Findings for Glycine and AnaloguesSignificance
Molecular Dynamics (MD)Reveals dynamic movement and conformational changes over time. Shows the influence of solvent on molecular orientation and hydration. researchgate.netnih.govPredicts the most likely shapes the molecule will adopt in a biological environment.
Ab initio CalculationsDetermines the relative stability of different conformers (e.g., neutral vs. zwitterionic forms) in gas phase and in solution. documentsdelivered.comProvides precise energy values for different molecular structures.
Conformational ScanningIdentifies low-energy conformers by systematically rotating dihedral angles. nih.govMaps the potential energy surface to find stable molecular arrangements.
Table 1: Summary of Conformational Analysis Techniques and Findings.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.netnih.gov These methods are used to calculate the molecular geometry, electronic energies, and the distribution of electrons within the molecule. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity, kinetic stability, and polarizability. dergipark.org.tr A smaller gap generally implies higher reactivity. dergipark.org.tr

For molecules analogous to this compound, DFT calculations can elucidate how different substituents affect the electronic structure. For example, studies on substituted pyrimidine (B1678525) derivatives show that the HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and the stabilization energy associated with electron delocalization, providing a clearer picture of bonding. nih.gov Mapped electric potential (MEP) diagrams can also be generated to illustrate reactive sites and predict where a molecule is susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Quantum Chemical ParameterDefinitionRelevance to this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates potential for reaction with electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Indicates potential for reaction with nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO. dergipark.org.trPredicts chemical reactivity and stability; a smaller gap suggests higher reactivity. dergipark.org.tr
Molecular Electrostatic Potential (MEP)Represents the charge distribution and predicts sites for electrophilic/nucleophilic attack. dergipark.org.trVisualizes the electron-rich (e.g., oxygen, chlorine) and electron-poor (e.g., amine protons) regions of the molecule.
Table 2: Key Electronic Properties from Quantum Chemical Calculations.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods are invaluable for predicting the most likely pathways for chemical reactions, including synthesis and metabolism. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies (energy barriers), and determine whether a proposed reaction is kinetically and thermodynamically favorable. nih.govrsc.org

For the synthesis of amino acids like glycine, computational studies have explored various plausible formation routes under different conditions, such as in the interstellar medium. rsc.org These studies compare different mechanisms, for instance, radical-radical coupling versus multi-step reactions like the Strecker synthesis, which involves aldehydes, ammonia (B1221849), and hydrogen cyanide as precursors. mdpi.com By calculating the energy barriers for each step, researchers can predict which pathway is most feasible. For example, a study on glycine formation found a two-step radical-based pathway with very small energy barriers (0.14 kcal/mol and ~3 kcal/mol), suggesting it could be a viable route under interstellar conditions. rsc.org

Similarly, for the synthesis of derivatives like this compound, in silico models can be used to optimize reaction conditions and predict regioselectivity or stereoselectivity. DFT calculations are often employed to study cycloaddition reactions or to understand the mechanism of phosphine-catalyzed reactions, helping to explain why certain products are formed over others. rsc.orgmdpi.com These predictive models help streamline the development of synthetic routes in the laboratory by ruling out unfeasible pathways and identifying promising ones. researchgate.netresearchgate.net

Reaction Pathway StepCalculated Activation Energy (Example from Glycine Synthesis) rsc.orgInterpretation
Step 1: HO-CO• + CH₂NH → •NHCH₂COOH0.14 kcal/molVery low barrier, suggesting a rapid and highly feasible reaction.
Step 2: •NHCH₂COOH + H₂ → Glycine + H•~3 kcal/molSmall barrier, easily surmountable under mild conditions.
Table 3: Example of In Silico Energy Profile for a Proposed Reaction Pathway.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is central to drug discovery and helps in understanding how a molecule like this compound might interact with a biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. researchgate.net

Successful docking can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.govyoutube.com For example, in studies of inhibitors for enzymes like monoacylglycerol lipase, docking combined with MD simulations revealed that inhibitors bind through interactions with specific regions, including a flexible "lid domain" of the enzyme. mdpi.com The binding free energy can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a quantitative estimate of binding affinity. mdpi.com

For analogues of this compound, docking studies could identify potential protein targets. For instance, glycine derivatives are known to interact with targets like the glycine riboswitch or specific receptors in the central nervous system. nih.gov Computational screening of compound libraries against protein targets is a common strategy to identify lead compounds with high predicted binding affinity for further experimental validation. nih.gov

Ligand/InhibitorProtein TargetPredicted Binding Affinity (e.g., Glide Gscore)Key Interacting Residues
LTS0037810WP_219541799 (IMP cyclohydrolase)HighSer248, Glu241, Asp378, Asp269 (H-bonds), Ala250 (hydrophobic) nih.gov
Compound 6Estrogen-related receptor α (ERRα)HighSer325 (H-bond), Phe328, Phe495 (hydrophobic) semanticscholar.org
Quinazoline-chalcone 14gDNAStrongIntercalation and groove binding nih.gov
Table 4: Representative Data from Molecular Docking and Interaction Studies.

Investigation of Biological Activity Mechanisms of 2 2 Chloro 4 Methoxyphenyl Dl Glycine and Its Derivatives

Mechanistic Studies on Enzyme Inhibition by Aryl Glycine (B1666218) Derivatives

Inhibition of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters. While various aryl-substituted compounds have been investigated as MAO inhibitors, there is no specific data detailing the inhibitory activity or mechanism of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine on either MAO-A or MAO-B. Research on other aryl derivatives has shown that the nature and position of substituents on the phenyl ring can significantly influence their inhibitory potency and selectivity for MAO isoforms. nih.govmdpi.comresearchgate.net For instance, some substituted phthalimide (B116566) analogues have demonstrated potent and reversible inhibition of MAO-B. nih.gov However, without direct experimental evidence, the effect of the 2-chloro and 4-methoxy substitutions of the target compound on MAO activity remains speculative.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of bioactive N-acylethanolamines. The current body of research on NAPE-PLD inhibitors focuses on other chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives and symmetrically substituted dichlorophenes. nih.govnih.govnih.govrsc.orgresearchgate.net There is no available scientific literature that investigates or reports on the inhibition of NAPE-PLD by this compound or related aryl glycine derivatives.

Interaction with Receptors and Transporters

The structural similarity of aryl glycine derivatives to the neurotransmitter glycine suggests potential interactions with glycine-responsive receptors and transporters.

Glycine Transporter 1 (GlyT1) Modulation

Glycine Transporter 1 (GlyT1) plays a crucial role in regulating glycine concentrations at the synapse, which in turn modulates NMDA receptor activity. Inhibition of GlyT1 is a therapeutic strategy being explored for schizophrenia. nih.govdoi.orgresearchgate.net Various substituted N-methyl-glycine (sarcosine) derivatives and non-sarcosine-containing compounds have been identified as GlyT1 inhibitors. nih.govdoi.orgresearchgate.net While the aryl glycine scaffold is of interest in this context, specific data on the modulatory effects of this compound on GlyT1 are not available. Structure-activity relationship (SAR) studies on other GlyT1 inhibitors indicate that substitutions on the aromatic ring are critical for activity, but the specific contribution of a 2-chloro and 4-methoxy pattern on a simple glycine derivative has not been documented. mdpi.comnih.govnih.gov

NMDA Receptor Agonism/Antagonism Mechanisms

The NMDA receptor is a glutamate-gated ion channel that requires glycine as a co-agonist for activation. Phenylglycine derivatives have been studied for their ability to act as either agonists or antagonists at the glutamate (B1630785) or glycine binding sites of the NMDA receptor. nih.govnih.govresearchgate.netnih.govpatsnap.comnih.gov The nature of the substitution on the phenyl ring is a key determinant of the compound's activity. nih.govnih.govkoreascience.krdeakin.edu.au However, there is a lack of specific research characterizing the agonistic or antagonistic mechanisms of this compound at the NMDA receptor. Therefore, it is not possible to definitively state whether this compound would act as an agonist, partial agonist, or antagonist at either the glutamate or glycine binding site of the NMDA receptor complex.

Dopamine (B1211576) Receptor Agonism (D3R)

The dopamine D3 receptor (D3R) is a critical target in the central nervous system for the development of therapeutics aimed at treating a range of neurological and psychiatric disorders. Phenylglycine derivatives have been explored for their potential to modulate dopamine receptors. The structural features of this compound, specifically the substituted phenyl ring and the glycine moiety, suggest a potential for interaction with the D3R binding pocket.

While specific binding affinity and functional assay data for this compound are not extensively documented in publicly available literature, the general pharmacophore model for D3R agonists often includes an aromatic region, a basic amine, and a specific spatial arrangement of these groups. The chloro and methoxy (B1213986) substitutions on the phenyl ring of the compound would significantly influence its electronic and steric properties, thereby affecting its interaction with the receptor. Theoretical modeling and in-vitro assays on this specific compound and its close derivatives are necessary to fully elucidate its D3R agonist activity.

Compound DerivativeSubstitution PatternPredicted D3R Affinity
This compound 2-Chloro, 4-MethoxyTo be determined
Analog A4-MethoxyModerate
Analog B2-ChloroLow to Moderate
Analog CUnsubstituted PhenylglycineLow

This table is illustrative and based on general principles of medicinal chemistry for D3R ligands. Specific experimental data for this compound is required for definitive characterization.

Role in Antimicrobial Research (Mechanism-focused)

The search for novel antimicrobial agents is a global health priority. Phenylglycine and its derivatives are found in the core structure of several complex antibiotics, such as vancomycin (B549263), where they play a crucial role in the mechanism of action. rsc.org The antibacterial activity of such glycopeptide antibiotics stems from their ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria. rsc.org

For simpler phenylglycine derivatives like this compound, any intrinsic antimicrobial activity would likely operate through a different mechanism. Potential mechanisms could include the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. The presence of the lipophilic chloro and methoxyphenyl groups could facilitate membrane interaction. However, detailed mechanistic studies, including minimum inhibitory concentration (MIC) determinations against a panel of pathogenic bacteria and specific enzyme inhibition assays, are required to establish the antimicrobial role and mechanism of this specific compound.

Potential Antimicrobial MechanismKey Structural FeatureSupporting Evidence
Cell Wall Synthesis InhibitionPhenylglycine backboneAnalogy to glycopeptide antibiotics. rsc.org
Membrane DisruptionChlorophenyl groupIncreased lipophilicity may promote membrane interaction.
Enzyme InhibitionCarboxylic acid and aminePotential to interact with active sites of bacterial enzymes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would systematically explore how modifications to its structure affect its D3R agonism and antimicrobial properties, thereby shedding light on the underlying mechanisms.

Key areas for SAR investigation would include:

Substituents on the Phenyl Ring: The position and nature of the substituents are critical. The electron-withdrawing chlorine atom at the ortho position and the electron-donating methoxy group at the para position create a unique electronic profile. Varying these substituents (e.g., moving the chlorine to the meta or para position, or replacing the methoxy group with other alkyl or electron-withdrawing groups) would provide insight into the electronic and steric requirements for activity at the D3R and against microbial targets.

The Glycine Moiety: Alterations to the glycine side chain, such as esterification of the carboxylic acid or N-alkylation of the amine, would help to determine the importance of these functional groups for receptor binding or antimicrobial action. The stereochemistry of the alpha-carbon is also a critical factor, with the D- and L-enantiomers often exhibiting different biological activities.

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems could reveal the importance of the phenyl scaffold itself versus its role as a carrier for the key pharmacophoric elements.

Systematic SAR studies on derivatives of this compound will be instrumental in optimizing its potential therapeutic activities and in providing a clearer picture of its molecular mechanisms of action.

Structural ModificationPredicted Impact on D3R AgonismPredicted Impact on Antimicrobial Activity
Removal of 2-Chloro groupPotential change in binding orientation and affinity.May decrease membrane permeability and activity.
Removal of 4-Methoxy groupLikely decrease in affinity due to loss of potential hydrogen bond acceptor.May alter solubility and overall efficacy.
Esterification of Carboxylic AcidProbable loss of key interaction with receptor; likely loss of activity.Could act as a prodrug, potentially increasing cell penetration.
N-Alkylation of AmineMay alter basicity and steric hindrance, impacting receptor binding.Could affect interaction with bacterial targets.

Applications in Peptidomimetics Research

Incorporation of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine into Peptidomimetic Structures

The integration of non-natural amino acids like this compound into peptide chains is a key strategy in medicinal chemistry to create novel therapeutic candidates. Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics. nih.gov The synthesis of peptides containing such residues typically utilizes established solid-phase peptide synthesis (SPPS) protocols.

The incorporation of a substituted phenylglycine derivative involves the coupling of the protected amino acid to a growing peptide chain on a solid support. However, the unique structure of arylglycines can present challenges. For instance, the benzylic α-proton of phenylglycine is susceptible to base-catalyzed epimerization during the coupling step in Fmoc-based SPPS. researchgate.net This necessitates careful optimization of reaction conditions, such as the choice of coupling reagents and bases, to maintain stereochemical integrity. researchgate.net The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring of this compound may further influence the reactivity and require specific synthetic considerations to ensure efficient and high-fidelity incorporation into the desired peptidomimetic sequence.

Table 1: Key Considerations for Incorporating Substituted Phenylglycines into Peptides

ParameterConsiderationRationale
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)Allows for the sequential addition of amino acids to build the desired peptide sequence.
Stereochemistry Potential for racemization at the α-carbon.The α-proton is activated by the adjacent phenyl ring, making it prone to epimerization under basic conditions.
Coupling Reagents Use of low-racemization coupling reagents (e.g., COMU, DEPBT).Minimizes the risk of losing stereochemical purity during the peptide bond formation.
Protecting Groups Standard Fmoc or Boc protecting groups for the amine.Protects the N-terminus during coupling of the subsequent amino acid.
Side Chain Functionality The chloro and methoxy groups are generally stable to standard SPPS conditions.These groups do not typically require special protecting groups during the synthesis.

Design Principles for Peptidomimetics Incorporating Substituted Glycines

The design of peptidomimetics is a strategic process aimed at improving the drug-like properties of peptides. nih.govbenthamscience.com This often involves replacing natural amino acids with synthetic ones to enhance stability, modulate receptor affinity, or alter pharmacokinetic profiles. researchgate.net Substituted glycines, particularly those with aromatic side chains like this compound, are valuable in this context.

The primary design principle behind incorporating such a residue is to introduce specific, localized changes to the peptide's structure and chemical properties. The substituted phenyl ring can serve several purposes:

Probing Structure-Activity Relationships (SAR): By systematically replacing a natural aromatic amino acid (e.g., Phenylalanine, Tyrosine) with this compound, researchers can probe the importance of the aromatic ring's electronic and steric properties for biological activity.

Introducing Novel Interactions: The chloro group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a target protein. The methoxy group can act as a hydrogen bond acceptor.

A medicinal chemistry approach often involves the successive replacement of parts of a peptide with non-peptide moieties to create molecules with improved properties. upc.edu The use of a constrained amino acid like this compound fits well within this strategy to develop first-generation peptidomimetics. upc.edu

Conformational Constraints and Bioisosteric Replacements

A major challenge in peptide-based drug design is their inherent flexibility, which can lead to reduced receptor binding affinity and increased susceptibility to proteolysis. nih.gov Incorporating conformationally constrained amino acids is a powerful strategy to overcome this limitation. mdpi.com

The bulky 2-chloro-4-methoxyphenyl group at the α-carbon of the glycine (B1666218) residue severely restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This forces the local peptide chain to adopt a more defined conformation, which can pre-organize the peptidomimetic into the bioactive conformation required for receptor binding. This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity.

Table 2: Predicted Conformational Effects of this compound

FeaturePredicted EffectStructural Implication
Backbone Flexibility Significantly ReducedThe bulky side chain limits the accessible Φ/Ψ conformational space.
Preferred Conformation Likely to favor specific turn or helical structures.The steric hindrance guides the peptide backbone into a more rigid structure.
Receptor Binding Potential for increased affinity.Pre-organization of the peptidomimetic can reduce the entropic penalty of binding.

As a bioisosteric replacement , this compound can be used to substitute natural aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr). Bioisosteres are chemical groups that can replace one another without significantly altering the biological activity of a molecule. However, subtle changes in properties can lead to improved therapeutic outcomes. nih.gov In this case, the chloro and methoxy groups offer different electronic and steric profiles compared to the simple phenyl ring of Phe or the hydroxyl group of Tyr. This can lead to altered binding interactions and improved pharmacological properties, such as enhanced metabolic stability. nih.gov

Impact on Proteolytic Stability and Pharmacokinetic Properties in a Research Context

A primary drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body, leading to short plasma half-lives. nih.gov The incorporation of non-natural amino acids is a well-established strategy to enhance proteolytic stability. researchgate.netnih.gov

The sterically demanding 2-chloro-4-methoxyphenyl side chain of the glycine residue effectively shields the adjacent peptide bonds from the active sites of proteolytic enzymes. Proteases recognize specific amino acid sequences, and the presence of a bulky, unnatural residue at or near a cleavage site can prevent enzymatic hydrolysis. This increased stability against proteolysis can significantly prolong the duration of action of the peptidomimetic in a biological system. researchgate.net

The improved stability directly influences the pharmacokinetic properties of the resulting peptidomimetic. A longer half-life in plasma is a common consequence of increased resistance to degradation. nih.gov Furthermore, the physicochemical changes introduced by the substituted phenylglycine can affect other pharmacokinetic parameters. The increased lipophilicity due to the chloro and methoxy groups may influence the volume of distribution and the rate of absorption of the molecule. While peptides are typically administered intravenously or subcutaneously due to poor oral bioavailability, modifications that increase stability and alter lipophilicity are key research avenues for developing orally active peptidomimetics. nih.gov

Table 3: Anticipated Impact on Pharmacokinetic Properties in a Research Setting

Pharmacokinetic ParameterAnticipated Impact of IncorporationRationale
Proteolytic Stability IncreasedSteric hindrance from the bulky side chain prevents protease binding and cleavage.
Plasma Half-Life (t½) IncreasedReduced rate of metabolic clearance due to enhanced proteolytic stability.
Bioavailability Potentially alteredChanges in lipophilicity and stability may affect absorption and first-pass metabolism.
Volume of Distribution (Vd) Potentially alteredModified lipophilicity can influence tissue distribution and plasma protein binding.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry presents numerous opportunities to develop more efficient and environmentally benign methods for the preparation of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine and its derivatives. Current research in amino acid synthesis is increasingly focused on green chemistry principles and innovative technologies.

Future synthetic strategies could focus on:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts could enable the direct enantioselective synthesis of the separate D- and L-enantiomers of 2-(2-Chloro-4-methoxyphenyl)-glycine. This would be a significant improvement over classical resolution methods, which are often less efficient. Research in this area could explore the use of transition-metal catalysts with chiral ligands to achieve high yields and enantioselectivities.

Biocatalytic Approaches : The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity under mild reaction conditions. rjpbr.com Future work could involve screening for or engineering novel transaminases or other enzymes capable of producing this compound or its enantiopure forms. nih.govnih.gov This approach aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents.

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. acs.orgacs.orgnih.govdrugtargetreview.comamidetech.com Developing a flow-based synthesis for this compound could lead to a more efficient and cost-effective manufacturing process, which would be crucial for its potential translation into pharmaceutical applications. acs.orgacs.orgnih.govdrugtargetreview.comamidetech.com

Green Chemistry Methodologies : The application of green chemistry principles, such as the use of safer solvents (e.g., water or bio-based solvents), minimizing waste, and improving atom economy, will be crucial. acs.orgnih.govunife.itmdpi.com For instance, one-pot, multi-component reactions could be designed to streamline the synthesis and reduce the number of purification steps. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Routes

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, atom economy.Development of novel chiral catalysts and ligands.
BiocatalysisHigh selectivity, mild conditions, sustainability.Enzyme screening, protein engineering, process optimization. rjpbr.com
Flow ChemistryEnhanced control, safety, and scalability.Reactor design, optimization of reaction parameters. acs.orgacs.orgnih.govdrugtargetreview.comamidetech.com
Green ChemistryReduced environmental impact, increased safety.Use of benign solvents, waste minimization, atom economy. acs.orgnih.govunife.itmdpi.com

Exploration of New Chemical Transformations and Derivatizations

The chemical structure of this compound provides multiple reactive sites for further chemical modification, allowing for the creation of a diverse library of derivatives with potentially unique biological activities.

Key areas for exploration include:

N-Acylation and N-Alkylation : The amino group can be readily acylated or alkylated to introduce a wide range of functional groups. This could be used to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity.

Carboxyl Group Modification : The carboxylic acid moiety can be converted into esters, amides, or other functional groups. For example, coupling with other amino acids or peptides could lead to the development of novel peptidomimetics.

Aromatic Ring Functionalization : While the existing chloro and methoxy (B1213986) substituents provide specific electronic and steric properties, further modification of the phenyl ring could be explored. This might involve electrophilic or nucleophilic aromatic substitution reactions, although these would likely require careful optimization of reaction conditions.

Formation of Heterocyclic Scaffolds : The glycine (B1666218) moiety can serve as a precursor for the synthesis of various heterocyclic structures, such as hydantoins, piperazines, or benzodiazepines. These scaffolds are prevalent in many marketed drugs and could lead to the discovery of compounds with novel pharmacological profiles.

Advanced Mechanistic Investigations of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for their rational design as therapeutic agents.

Future research in this area should involve:

Computational Modeling and Simulation : Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with various protein targets. nih.gov These computational approaches can help to identify key interactions and guide the design of more potent and selective analogs.

Biophysical Techniques : Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can provide detailed experimental insights into the binding of these molecules to their biological targets. This information is invaluable for understanding the structure-activity relationships (SAR).

Target Identification and Validation : For derivatives that exhibit interesting biological activity in screening assays, identifying their specific molecular targets will be a critical step. This can be achieved through a variety of methods, including affinity chromatography, proteomics, and genetic approaches.

Design of Next-Generation Bioactive Compounds based on the this compound Scaffold

The this compound core can be considered a "privileged scaffold" for the design of new bioactive compounds. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The design of next-generation compounds could focus on:

Structure-Activity Relationship (SAR) Studies : A systematic investigation of how modifications to the this compound scaffold affect biological activity will be crucial. nih.govresearchgate.netnih.gov This involves synthesizing a library of analogs with diverse substituents and evaluating their potency and selectivity against various biological targets.

Peptidomimetics : Given its amino acid structure, this compound is an excellent starting point for the design of peptidomimetics. nih.govrsc.orgnih.gov These are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

Targeted Drug Design : As more is understood about the biological targets of derivatives of this scaffold, it will be possible to engage in more rational, target-based drug design. This could involve designing molecules that are highly selective for a particular enzyme or receptor, thereby minimizing off-target effects. For example, if a derivative is found to inhibit a specific kinase, further modifications could be made to enhance its potency and selectivity for that kinase.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, and how can protective group strategies enhance yield and purity?

Methodological Answer:

  • Begin with a Friedel-Crafts alkylation or Ullmann coupling to introduce the 2-chloro-4-methoxy substituent to a phenyl ring.
  • Use N-Boc or Fmoc protection for the glycine moiety to prevent racemization during synthesis, as demonstrated in Boc-protected phenylglycine analogs .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with a chiral column to monitor DL-form integrity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use DMSO-d₆ or CDCl₃ as solvents to resolve aromatic protons (δ 6.8–7.4 ppm) and the glycine backbone (δ 3.5–4.2 ppm). Assign peaks via 2D COSY and HSQC experiments.
  • X-ray crystallography : Grow single crystals via slow evaporation (methanol/water). Refine structures using SHELXL, focusing on anisotropic displacement parameters for chlorine and methoxy groups . Validate hydrogen bonding networks with PLATON .

Q. How can researchers address challenges in chiral resolution of the DL-form for enantiopure studies?

Methodological Answer:

  • Employ enzymatic resolution (e.g., acylase I) or chiral stationary phase chromatography (CSP-L or CSP-D columns) to separate D- and L-forms.
  • Compare results with structurally similar DL-4-chlorophenylglycine derivatives, where enzymatic methods achieved >95% enantiomeric excess .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure be systematically analyzed to predict solubility and stability?

Methodological Answer:

  • Perform graph set analysis (GSA) to classify hydrogen bonds into motifs (e.g., chains, rings). Use Mercury Software to visualize interactions.
  • Correlate motifs with solubility: For example, a 2D sheet network (C(4) chains) may reduce solubility compared to discrete dimers . Validate against thermal stability data (TGA/DSC).

Q. What computational methods are suitable for predicting the compound’s reactivity in peptide coupling or metabolic pathways?

Methodological Answer:

  • Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
  • Simulate peptide coupling energetics (e.g., with Fmoc-protected analogs ). Compare with experimental reaction yields under varying pH and solvent conditions.

Q. How can contradictions in reported solubility or stability data be resolved?

Methodological Answer:

  • Standardize experimental conditions: Use USP buffers (pH 1.2–7.4) and control temperature (±0.1°C).
  • Validate via parallel artificial membrane permeability assay (PAMPA) for intrinsic solubility. Cross-reference with molecular dynamics simulations of solvation shells .

Q. What strategies enable the study of its interactions with biological targets (e.g., enzymes or receptors) using molecular docking?

Methodological Answer:

  • Generate 3D conformers via RDKit and dock into target pockets (AutoDock Vina) using flexible side-chain sampling.
  • Validate poses with MD simulations (GROMACS) and compare binding affinities to natural substrates (e.g., glycine receptor analogs ).

Data Presentation

Property Method Key Parameters Reference
Crystal StructureX-ray diffraction (SHELXL)R-factor < 5%, anisotropic refinement
SolubilityPAMPA assaypH 7.4, 25°C, n-octanol/water partition
Enantiomeric ResolutionChiral HPLC (CSP column)Mobile phase: hexane/isopropanol (85:15)
Hydrogen Bond AnalysisMercury Software (GSA)C(4) chains, R₂²(8) rings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.